2-(2-Methyl-3-nitrophenyl)oxirane

Catalog No.
S8752473
CAS No.
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
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2-(2-Methyl-3-nitrophenyl)oxirane

Product Name

2-(2-Methyl-3-nitrophenyl)oxirane

IUPAC Name

2-(2-methyl-3-nitrophenyl)oxirane

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-6-7(9-5-13-9)3-2-4-8(6)10(11)12/h2-4,9H,5H2,1H3

InChI Key

WFAYKHYCZPYPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2CO2

2-(2-Methyl-3-nitrophenyl)oxirane, also known as 2-(3-nitrophenyl)oxirane, is a cyclic ether characterized by a three-membered ring structure consisting of two carbon atoms and one oxygen atom. The compound features a nitro group and a methyl group attached to a phenyl ring, which significantly influences its chemical behavior and reactivity. With a molecular formula of C8H7NO3C_8H_7NO_3 and a molecular weight of approximately 165.15 g/mol, it falls under the category of epoxides, which are known for their strained ring structure that makes them reactive intermediates in organic synthesis .

Due to its epoxide nature:

  • Oxidation: The compound can be oxidized to yield corresponding carbonyl compounds such as 3-nitrobenzaldehyde or 3-nitrobenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group, forming 2-(3-aminophenyl)oxirane using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
  • Nucleophilic Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols, alcohols), leading to the formation of functionalized products. The reaction conditions (acidic or basic) can influence the outcome .

Several methods have been developed for synthesizing 2-(2-Methyl-3-nitrophenyl)oxirane:

  • Epoxidation of 3-Nitrostyrene: A common approach involves the reaction of 3-nitrostyrene with a peracid (such as m-chloroperbenzoic acid), which facilitates the formation of the oxirane ring under mild conditions. This method typically yields good efficiency .
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to optimize the synthesis process, ensuring consistent quality and yield while minimizing by-products.

2-(2-Methyl-3-nitrophenyl)oxirane has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in drug discovery and development.
  • Polymer Production: Due to its ability to undergo polymerization reactions, it is utilized in the production of polymers and coatings.
  • Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions and other biochemical pathways that involve epoxide intermediates .

Research on interaction studies involving 2-(2-Methyl-3-nitrophenyl)oxirane is limited but indicates that its reactivity with nucleophiles can lead to diverse products depending on the specific conditions and reactants used. The pH and environmental factors play significant roles in influencing these interactions . Further studies are needed to elucidate the detailed mechanisms and potential therapeutic applications.

Several compounds share structural similarities with 2-(2-Methyl-3-nitrophenyl)oxirane, each exhibiting unique properties due to variations in substituents on the phenyl ring:

Compound NameStructure CharacteristicsUnique Features
2-(2-Nitrophenyl)oxiraneNitro group in ortho positionDifferent reactivity profile compared to meta-substituted
2-(4-Nitrophenyl)oxiraneNitro group in para positionAffects electronic distribution and reactivity
2-(3-Chlorophenyl)oxiraneChlorine substituent instead of nitroExhibits different chemical behavior due to halogen effects
2-(Methyl(3-nitrophenyl)amino)ethanolAmino group additionShows distinct biological activity due to amino functionality

These comparisons highlight how slight modifications in substituent positions or types can lead to significant differences in chemical behavior and potential applications.

Darzens Condensation Approaches for Stereoselective Epoxide Formation

The Darzens condensation remains a cornerstone for synthesizing epoxides with precise stereochemical outcomes. For 2-(2-Methyl-3-nitrophenyl)oxirane, the reaction typically involves α-halosulfones and nitrobenzaldehyde derivatives under strongly basic conditions. A seminal study demonstrated that chloromethyl p-tolyl sulfone reacts with aromatic aldehydes in the presence of potassium tert-butoxide to yield trans-epoxides with >90% selectivity. The steric bulk of the base plays a critical role: sodium methoxide in methanol resulted in only 20% epoxide yield, whereas potassium tert-butoxide in a tert-butyl alcohol/ether (2:1) mixture achieved 95% efficiency.

Mechanistic Insights:

  • Base Selection: Bulky bases like potassium tert-butoxide deprotonate the α-halosulfone, generating a sulfonyl-stabilized carbanion.
  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
  • Intramolecular Displacement: The alkoxide displaces the halide via an SN2 mechanism, yielding the epoxide.

The trans stereochemistry arises from the anti-periplanar geometry required for the SN2 transition state. Computational studies corroborate that electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the epoxide ring, favoring nucleophilic attack at the less substituted carbon.

Acid-Catalyzed Rearrangement Mechanisms in Oxirane Synthesis

Acid-catalyzed rearrangements of epoxides offer a pathway to complex heterocycles. For 2-(2-Methyl-3-nitrophenyl)oxirane, protonation of the epoxide oxygen initiates ring-opening, forming a carbocation stabilized by resonance with the nitro group. This intermediate undergoes nucleophilic trapping or further rearrangement to yield products like oxalamides.

Key Observations:

  • Nitro Group Effects: The meta-nitro group stabilizes carbocations through inductive and resonance effects, accelerating rearrangement compared to electron-donating substituents (e.g., methoxy).
  • Solvent Influence: Polar aprotic solvents (e.g., dichloromethane) stabilize charged intermediates, while protic solvents (e.g., H2SO4) enhance proton availability for ring-opening.

A comparative study of 2-(4-Methoxyphenyl)-3-methyloxirane revealed slower rearrangement kinetics due to destabilization of the carbocation intermediate, underscoring the nitro group’s electronic influence.

Solvent and Catalyst Systems for Regiochemical Control

Regioselectivity in epoxidation reactions is governed by solvent polarity, catalyst architecture, and substrate electronic effects. For non-heme iron catalysts, steric encumbrance and ligand field effects dictate reaction pathways. The [FeIV(2PyN2Q)(O)]2+ complex, featuring a bulky quinoline-pyridine ligand, promotes epoxidation of styrene derivatives with 85% trans selectivity, whereas less hindered catalysts favor cis products.

Catalyst Design Principles:

ParameterEffect on RegioselectivityExample
Ligand Steric BulkIncreases trans selectivity2PyN2Q ligand vs. N4Py ligand
Solvent PolarityPolar solvents stabilize charged transition statestert-Butyl alcohol/ether
Substrate ElectronicsElectron-deficient olefins favor epoxidationp-Nitrostyrene oxide

Enzymatic systems, such as the engineered VrEH2M263N epoxide hydrolase, achieve enantioconvergent hydrolysis of racemic epoxides with 97% enantiomeric excess (ee), enabling scalable synthesis of chiral intermediates.

Computational Modeling of Transition States in Epoxidation Reactions

Density functional theory (DFT) studies reveal that ligand-induced distortions in non-heme iron-oxo complexes modulate orbital energetics and reaction barriers. For [FeIV(2PyN2Q)(O)]2+, the quinoline ligand induces a ferryl bend, destabilizing the σxz and πyz orbitals and reducing the quintet-triplet energy gap to <5 kcal/mol. This small gap facilitates intersystem crossing, enhancing oxygen-atom transfer (OAT) reactivity.

Hammett Analysis:A linear free-energy relationship (ρ = +1.2) for substituted styrenes indicates a rate-limiting step dominated by inductive electron withdrawal. Meta-substituents (e.g., nitro) accelerate epoxidation by stabilizing partial positive charge development in the transition state.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

179.058243149 g/mol

Monoisotopic Mass

179.058243149 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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